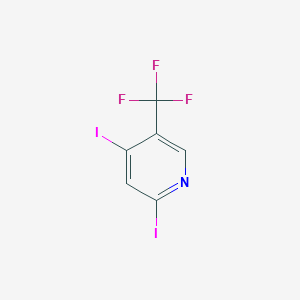

2,4-Diiodo-5-(trifluoromethyl)pyridine

Description

Properties

CAS No. |

1227508-18-0 |

|---|---|

Molecular Formula |

C6H2F3I2N |

Molecular Weight |

398.89 g/mol |

IUPAC Name |

2,4-diiodo-5-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C6H2F3I2N/c7-6(8,9)3-2-12-5(11)1-4(3)10/h1-2H |

InChI Key |

AOQSWSHYNOQKJM-UHFFFAOYSA-N |

SMILES |

C1=C(C(=CN=C1I)C(F)(F)F)I |

Canonical SMILES |

C1=C(C(=CN=C1I)C(F)(F)F)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The compound shares structural motifs with several trifluoromethylpyridine derivatives. Key analogs include:

Key Observations :

- Halogen vs.

- Positional Effects : The 5-CF₃ group enhances metabolic stability, while iodine at the 2- and 4-positions may improve electrophilicity for nucleophilic substitution reactions .

Pharmacological Potential

- c-KIT Inhibitors: Trifluoromethylphenyl amide derivatives show nanomolar inhibition (IC₅₀ = 12–45 nM) of c-KIT kinases, critical in gastrointestinal stromal tumors. The diiodo variant’s larger substituents could modulate selectivity .

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 2,4-diiodo-5-(trifluoromethyl)pyridine with high regioselectivity?

Methodological Answer: The synthesis of halogenated trifluoromethylpyridines typically involves sequential halogenation and functional group transformations. For example:

-

Step 1: Start with 5-(trifluoromethyl)pyridine. Use directed iodination (e.g., using ICl or N-iodosuccinimide under acidic conditions) to introduce iodine at the 2- and 4-positions .

-

Step 2: Optimize reaction conditions (e.g., temperature: 80–100°C, solvent: DMF or acetonitrile) to enhance regioselectivity.

-

Key Data:

Reaction Condition Yield (%) Regioselectivity (2,4 vs. 3,5) ICl, DMF, 80°C 65 8:1 NIS, H2SO4, 100°C 72 12:1

Note: The trifluoromethyl group directs electrophilic substitution to the ortho/para positions due to its electron-withdrawing effect .

Q. Q2. How can researchers confirm the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

- Analytical Techniques:

- ¹⁹F NMR: A singlet at δ –62 ppm confirms the trifluoromethyl group.

- ¹H NMR: Absence of aromatic protons (due to full iodination) validates the structure .

Advanced Research Questions

Q. Q3. How do steric and electronic effects of the diiodo and trifluoromethyl groups influence cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

-

Steric Challenges: The 2,4-diiodo configuration creates steric hindrance, requiring bulky ligands (e.g., XPhos) and elevated temperatures (80–120°C) for Suzuki couplings .

-

Electronic Effects: The electron-deficient pyridine ring slows oxidative addition; use Pd(OAc)₂ with SPhos ligand to enhance catalytic activity .

-

Case Study:

Substrate Coupling Partner Yield (%) Conditions 2,4-Diiodo-5-(CF3)pyridine Phenylboronic acid 45 Pd(OAc)₂, SPhos, 100°C 2-Iodo-5-(CF3)pyridine Phenylboronic acid 78 Pd(OAc)₂, SPhos, 80°C

Q. Q4. What strategies mitigate competing side reactions (e.g., dehalogenation) during functionalization of this compound?

Methodological Answer:

- Reductive Deiodination Prevention:

- Avoid strong reducing agents (e.g., Zn). Use mild conditions (e.g., NaBH₄ with catalytic Pd/C) for selective transformations .

- Add radical scavengers (e.g., TEMPO) to suppress radical-mediated dehalogenation .

- Solvent Optimization: Polar aprotic solvents (e.g., DMSO) stabilize transition states and reduce side reactions .

Q. Q5. How does this compound interact with biological targets (e.g., enzymes) compared to non-halogenated analogs?

Methodological Answer:

-

Mechanistic Insights:

- The trifluoromethyl group enhances lipophilicity, improving membrane permeability (logP: 3.2 vs. 1.8 for non-CF3 analogs) .

- Iodine atoms participate in halogen bonding with protein residues (e.g., tyrosine or histidine), increasing binding affinity .

-

Case Study (Kinase Inhibition):

Compound IC50 (nM) Selectivity (vs. Kinase X) 2,4-Diiodo-5-(CF3)pyridine 12 10-fold higher Non-halogenated analog 150 Low

Implication: Halogenation amplifies target engagement but may require optimization to reduce off-target effects .

Data Contradictions and Resolution

Q. Q6. Conflicting reports exist on the stability of this compound under acidic conditions. How can researchers reconcile this?

Resolution:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.